molecular formula C12H9ClN4S B13933897 3-(6-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179361-51-3

3-(6-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13933897
CAS No.: 1179361-51-3
M. Wt: 276.75 g/mol
InChI Key: WVLSDCOJOHAXKP-UHFFFAOYSA-N
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Description

3-(6-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a quinoline moiety substituted with a chlorine atom and a methyl group, as well as a thiadiazole ring, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:

    Formation of the Quinoline Intermediate: The quinoline intermediate can be synthesized through a Skraup reaction, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Chlorination and Methylation: The quinoline intermediate is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom. Methylation can be achieved using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

    Formation of the Thiadiazole Ring: The final step involves the cyclization of the chlorinated and methylated quinoline intermediate with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the quinoline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et3N).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and thiadiazole moieties allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Chloroquinolin-2-yl)-1,2,4-thiadiazol-5-amine: Lacks the methyl group, which may affect its biological activity.

    3-(8-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine: Lacks the chlorine atom, which may influence its reactivity and binding affinity.

    3-(6-Chloro-8-methylquinolin-2-yl)-1,2,4-oxadiazol-5-amine: Contains an oxadiazole ring instead of a thiadiazole ring, which may alter its chemical properties and biological activity.

Uniqueness

The presence of both chlorine and methyl substituents on the quinoline ring, along with the thiadiazole moiety, makes 3-(6-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

CAS No.

1179361-51-3

Molecular Formula

C12H9ClN4S

Molecular Weight

276.75 g/mol

IUPAC Name

3-(6-chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C12H9ClN4S/c1-6-4-8(13)5-7-2-3-9(15-10(6)7)11-16-12(14)18-17-11/h2-5H,1H3,(H2,14,16,17)

InChI Key

WVLSDCOJOHAXKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2)C3=NSC(=N3)N)Cl

Origin of Product

United States

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